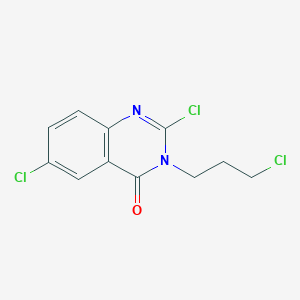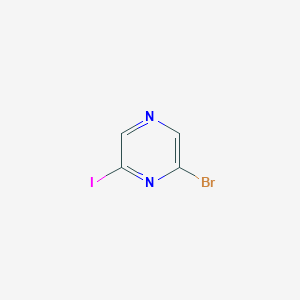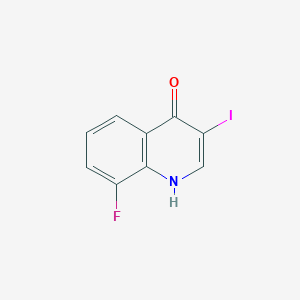
(2,4,6-Tripropoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Tripropoxyphenyl)boronic acid is an organoboron compound characterized by the presence of three propoxy groups attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tripropoxyphenyl)boronic acid typically involves the reaction of 2,4,6-tripropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: 2,4,6-tripropoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and the use of automated reactors to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4,6-Tripropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The propoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed via substitution reactions.
Applications De Recherche Scientifique
(2,4,6-Tripropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (2,4,6-Tripropoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or alkenyl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparaison Avec Des Composés Similaires
- (2,4,6-Triisopropylphenyl)boronic acid
- (2,4,6-Trimethylphenyl)boronic acid
- (2,4,6-Trifluorophenyl)boronic acid
Comparison:
- (2,4,6-Triisopropylphenyl)boronic acid: Similar in structure but with isopropyl groups instead of propoxy groups, leading to different steric and electronic properties.
- (2,4,6-Trimethylphenyl)boronic acid: Contains methyl groups, making it less bulky and potentially more reactive in certain conditions.
- (2,4,6-Trifluorophenyl)boronic acid: Contains fluorine atoms, which significantly alter its electronic properties and reactivity.
Propriétés
Numéro CAS |
917981-29-4 |
|---|---|
Formule moléculaire |
C15H25BO5 |
Poids moléculaire |
296.17 g/mol |
Nom IUPAC |
(2,4,6-tripropoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11,17-18H,4-9H2,1-3H3 |
Clé InChI |
MJAMSTLAPKLLGW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1OCCC)OCCC)OCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)




